Product packaging for 2-Thenoyl peroxide(Cat. No.:CAS No. 30930-49-5)

2-Thenoyl peroxide

Cat. No.: B1222727
CAS No.: 30930-49-5
M. Wt: 254.3 g/mol
InChI Key: UGAYSOYUISAMLO-UHFFFAOYSA-N
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Description

2-Thenoyl Peroxide (CAS 30930-49-5) is a heterocyclic diacyl peroxide with the molecular formula C 10 H 6 O 4 S 2 and a molecular weight of 254.28 g/mol . This compound is supplied as a high-purity reagent for research applications only and is not intended for diagnostic, therapeutic, or personal use. As a structurally similar analogue to benzoyl peroxide, this compound is primarily investigated for its role as a free-radical initiator in polymerization reactions and organic synthesis . Its decomposition properties have been a subject of study, positioning it as a compound of interest in mechanistic chemistry and materials science . Historically, its therapeutic and cosmetic potential was explored, with research indicating antibacterial and comedolytic properties; these historical applications underscore its bioactive potential in controlled experimental settings . For researchers in analytical chemistry, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile and water . Researchers should handle this compound with appropriate safety precautions, considering the general reactivity of organic peroxides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4S2 B1222727 2-Thenoyl peroxide CAS No. 30930-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboperoxoate
Source PubChem
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InChI

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-15-7)13-14-10(12)8-4-2-6-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAYSOYUISAMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OOC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184919
Record name 2-Thenoyl peroxide
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30930-49-5
Record name Peroxide, bis(2-thienylcarbonyl)
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Record name 2-Thenoyl peroxide
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Record name 2-Thenoyl peroxide
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Record name Bis(2-thienylcarbonyl) peroxide
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Synthetic Methodologies for 2 Thenoyl Peroxide and Its Derivatives

General Synthetic Routes to Diacyl Peroxides

Diacyl peroxides are a class of organic compounds that can be synthesized from corresponding carboxylic acids or their derivatives. rsc.org These compounds are frequently utilized as radical initiators and one-electron oxidants in various chemical transformations. rsc.org The synthesis of diacyl peroxides can be broadly categorized into a few key approaches.

One of the most common methods involves the reaction of an acid chloride or acid anhydride (B1165640) with a peroxide source, such as hydrogen peroxide or sodium peroxide, typically in the presence of a base to neutralize the acidic byproduct. Symmetrical diacyl peroxides, where the two acyl groups are identical, are often prepared by reacting an excess of an acid anhydride or acid chloride with an alkaline solution of hydrogen peroxide. google.com

Another general route involves the use of peroxyacids. For instance, asymmetrical diacyl peroxides can be produced by reacting an acid chloride with a peroxyacid. google.com The choice of synthetic route often depends on the desired structure of the diacyl peroxide (symmetrical or unsymmetrical) and the availability of the starting materials.

Specific Synthesis of Bis(2-thenoyl) Peroxide from Precursors

The specific synthesis of bis(2-thenoyl) peroxide, a symmetrical diacyl peroxide, is typically achieved through the reaction of 2-thenoyl chloride with an aqueous solution of sodium peroxide. This method has been shown to produce the desired peroxide in good yield.

The general procedure involves the careful addition of 2-thenoyl chloride to a cooled aqueous solution of sodium peroxide. The reaction mixture is stirred vigorously to ensure efficient mixing of the organic and aqueous phases. The solid bis(2-thenoyl) peroxide product precipitates out of the solution and can then be collected by filtration. Subsequent washing and recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and petroleum ether, are performed to purify the product. This process yields a solid material with a defined melting point, which serves as an initial indicator of purity.

Preparation of Substituted Bis(2-thenoyl) Peroxides

The synthesis of substituted bis(2-thenoyl) peroxides allows for the tuning of the molecule's properties. Both symmetrical and unsymmetrical derivatives can be prepared through tailored synthetic strategies.

Synthesis of Symmetrical Derivatives

The synthesis of symmetrical substituted bis(2-thenoyl) peroxides follows a similar methodology to that of the unsubstituted parent compound. The corresponding substituted 2-thenoyl chlorides are used as the starting materials and are reacted with aqueous sodium peroxide. A number of symmetrical derivatives have been synthesized and characterized, with substituents at various positions on the thiophene (B33073) ring.

The table below summarizes the synthesis of several symmetrical bis(2-thenoyl) peroxide derivatives, including the recrystallization solvent, melting point, and elemental analysis data.

SubstituentRecrystallization SolventMelting Point (°C)% Carbon (Calculated)% Carbon (Found)% Hydrogen (Calculated)% Hydrogen (Found)% Sulfur (Calculated)% Sulfur (Found)
NoneChloroform-pet. ether100-10151.0551.123.573.6222.7222.58
4-MethylBenzene-pet. ether114-115------
5-NitroChloroform-pet. ether164-165 (dec.)29.1429.160.981.0715.5615.47

dec. = decomposition pet. ether = petroleum ether

Approaches to Unsymmetrical Derivatives

The synthesis of unsymmetrical diacyl peroxides requires a more controlled, stepwise approach to prevent the formation of a mixture of symmetrical and unsymmetrical products. A common strategy for preparing unsymmetrical diacyl peroxides involves the reaction of an acid chloride with a peroxy acid. google.com

In the context of 2-thenoyl peroxide derivatives, an unsymmetrical compound could be synthesized by reacting a substituted 2-thenoyl chloride with a different, pre-formed peroxy acid, or vice-versa. For example, to synthesize 5-methyl-2-thenoyl benzoyl peroxide, 5-methyl-2-thenoyl chloride could be reacted with peroxybenzoic acid. This method allows for the controlled introduction of two different acyl groups onto the peroxide linkage. The success of this approach relies on the careful control of reaction conditions to favor the desired cross-reaction over the self-reaction of the starting materials.

Purity Assessment and Characterization for Synthetic Studies

The purity and structural confirmation of synthesized this compound and its derivatives are established through a combination of analytical techniques.

Iodometric Titration: A fundamental method for determining the peroxide content is iodometric titration. This technique involves the reduction of the peroxide by iodide ions in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution. datapdf.comusptechnologies.com This method provides a quantitative measure of the active oxygen content, which is a direct indicator of the peroxide's purity. kelid1.ir

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in the molecule. For diacyl peroxides, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aroyl peroxides, this peak is typically observed in the region of 1750-1820 cm⁻¹. spectroscopyonline.comlibretexts.org The presence and position of this band can confirm the formation of the diacyl peroxide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the synthesized compounds. ¹H NMR provides information about the chemical environment of the hydrogen atoms, confirming the substitution pattern on the thiophene rings. researchgate.net ¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule, including the carbonyl carbons, which typically appear in a characteristic downfield region of the spectrum. rsc.orgnih.gov

Melting Point Determination: The melting point of a solid crystalline compound is a crucial physical property that indicates its purity. A sharp and well-defined melting point range suggests a high degree of purity. For some derivatives, the melting point may be accompanied by decomposition.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the synthesized compound. A close agreement between the experimentally found percentages and the calculated values for the proposed molecular formula serves as strong evidence for the compound's identity and purity.

Decomposition Pathways and Radical Generation from 2 Thenoyl Peroxide

Homolytic Cleavage of the Peroxide Bond

The primary step in the thermal decomposition of 2-thenoyl peroxide is the homolytic fission of the weak oxygen-oxygen (O-O) single bond. wikipedia.orgnih.gov This bond is inherently unstable and susceptible to cleavage upon heating, a characteristic feature of organic peroxides. aiche.orgwikipedia.org The process, known as homolysis, results in an even distribution of the bonding electrons between the two oxygen atoms, generating two identical radical species. wikipedia.org

Formation of 2-Thenoyloxy Radicals

Immediately following the homolytic cleavage of the peroxide linkage, two 2-thenoyloxy radicals are formed. acs.orgcdnsciencepub.com This acyloxy radical is the primary reactive intermediate in the decomposition cascade. The structure of the 2-thenoyloxy radical retains the thiophene (B33073) ring and the carboxyl group, with the unpaired electron localized on the oxygen atom.

The formation of these radicals has been confirmed through studies of the decomposition of this compound in various solvents. cdnsciencepub.com The 2-thenoyloxy radicals are the main species responsible for subsequent reactions, such as attacking solvent molecules. cdnsciencepub.com For instance, when this compound is decomposed in aromatic solvents, the 2-thenoyloxy radicals are the principal entities that react with the solvent. cdnsciencepub.com

Decarboxylation to 2-Thienyl Radicals

While the 2-thenoyloxy radicals can react directly with other molecules, they can also undergo a further unimolecular reaction: decarboxylation. cdnsciencepub.com In this step, the 2-thenoyloxy radical loses a molecule of carbon dioxide (CO2) to form a new radical species, the 2-thienyl radical. cdnsciencepub.com

Evidence suggests that this decarboxylation occurs to some extent, meaning there is a competition between the 2-thenoyloxy radical reacting directly and it first losing CO2. cdnsciencepub.com The formation of 2-thienyl radicals indicates that the decomposition of this compound can serve as a source for both acyloxy and aryl-type radicals. The involvement of 2-thienyl radicals has been inferred from product analysis in decomposition studies. cdnsciencepub.com

Influence of Substituents on Radical Formation Pathways

The rate of decomposition of this compound and the subsequent radical formation pathways are significantly influenced by the presence of substituents on the thiophene ring. Kinetic studies on a series of substituted bis(2-thenoyl) peroxides have demonstrated a clear electronic effect. acs.org

Electron-donating substituents, such as a methyl group, have been found to accelerate the rate of thermal decomposition. Conversely, electron-withdrawing substituents, like a nitro group, decrease the rate of decomposition. acs.org This trend suggests that the transition state for the homolytic cleavage of the O-O bond is stabilized by electron-donating groups. The effect of these substituents can be correlated using the Hammett equation, which confirms the electronic nature of their influence on the reaction rate. acs.org For example, the decomposition of 5-nitro-2-thenoyl peroxide leads to 5-nitro-2-thenoyloxy radicals, which can then decarboxylate to form 5-nitro-2-thienyl radicals. cdnsciencepub.com

The table below presents the first-order rate constants for the thermal decomposition of various substituted bis(2-thenoyl) peroxides in carbon tetrachloride at 75°C, illustrating the impact of substituents. acs.org

Substituent on Thiophene RingRate Constant (k x 105 sec-1) at 75°C
5-Methyl10.4
4-Methyl5.81
None (H)3.89
5-Chloro1.55
4-Bromo1.30
5-Bromo1.12

Comparative Analysis with Benzoyl Peroxide Decomposition

The decomposition of this compound shares fundamental similarities with that of benzoyl peroxide, a widely studied aroyl peroxide. acs.org Both decompositions are initiated by the homolytic cleavage of the O-O bond to yield the corresponding acyloxy radicals (2-thenoyloxy and benzoyloxy radicals, respectively). acs.orgwikipedia.org These acyloxy radicals can then either react with the solvent or other molecules, or they can decarboxylate to form aryl radicals (2-thienyl and phenyl radicals).

However, a key difference lies in the influence of substituents on their decomposition rates. For substituted benzoyl peroxides, the effect of substituents on the rate of spontaneous decomposition is very small. acs.org In stark contrast, the rates of decomposition for substituted bis(2-thenoyl) peroxides are highly dependent on the electronic nature of the substituents, as detailed in the previous section. acs.org Electron-donating groups accelerate the decomposition of this compound, while electron-withdrawing groups retard it. acs.org

Another aspect of comparison is the potential for induced decomposition, a chain reaction where radicals attack intact peroxide molecules. acs.org This pathway is significant for benzoyl peroxide decomposition, especially in the absence of radical scavengers. acs.org Similarly, the rate of decomposition of bis(2-thenoyl) peroxide is much greater without a free radical scavenger, indicating that it also undergoes induced decomposition. acs.org

Kinetic and Mechanistic Studies of 2 Thenoyl Peroxide Decomposition

Thermal Decomposition Kinetics

The thermal decomposition of 2-thenoyl peroxide has been characterized by studies examining its reaction order, rate constants, and the impact of its chemical environment.

Studies have established that the spontaneous thermal decomposition of this compound, and its substituted derivatives (with the exception of bis(5-nitro-2-thenoyl) peroxide), follows strict first-order kinetics researchgate.net. This indicates that the rate of decomposition is directly proportional to the concentration of the peroxide. While rate constants have been determined at temperatures such as 75°C researchgate.net, specific numerical values for these constants and associated activation parameters (e.g., activation energy, enthalpy, and entropy of activation) are detailed in primary literature such as the 1957 publication in the Journal of the Chemical Society rsc.orgrsc.org. These studies also note that substituents on the thiophene (B33073) rings influence the decomposition rates, with electron-donating groups accelerating the process and electron-withdrawing groups retarding it researchgate.net.

The nature of the solvent significantly affects the decomposition pathway and rate of this compound. Decomposition in carbon tetrachloride, for instance, yields 2-thenoic acid (approximately 20%), carbon dioxide (approximately 20%), and a polymeric material (around 46% by weight) researchgate.net. When decomposed in aromatic solvents like benzene (B151609), chlorobenzene (B131634), toluene (B28343), and thiophene, the behavior is largely similar, though reactions in toluene and thiophene tend to be cleaner, producing higher yields of the carboxylic acid compared to benzene and chlorobenzene researchgate.netresearchgate.net. The decomposition primarily proceeds via 2-thenoyloxy radicals, with some evidence also pointing to the involvement of 2-thienyl radicals researchgate.net. In specific reactive solvents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), this compound decomposition leads to unique products such as dimethyl thenoylmaleate, suggesting solvent-mediated radical reactions mdpi.com.

Free radical scavengers are employed to determine the rates of spontaneous thermal decomposition. By conducting decompositions in the presence of efficient scavengers, such as 3,4-dichlorostyrene, researchers can isolate and quantify the rates of the peroxide's inherent decomposition researchgate.net. The presence of such scavengers can also lead to the isolation of polymeric materials that incorporate the scavenger, providing further evidence of radical intermediates researchgate.net.

Hammett Equation Correlation for Substituted Derivatives

The Hammett equation, a linear free-energy relationship, has been found applicable to the spontaneous decomposition of substituted bis(2-thenoyl) peroxides researchgate.net. This correlation allows for the quantification of how electronic effects of substituents on the thiophene ring influence the decomposition rate. As previously noted, electron-donating substituents on the thiophene rings accelerate the decomposition rate, while electron-withdrawing substituents exert a decelerating effect researchgate.net. The preparation of a series of symmetrical 5,5′-disubstituted bis(2-thenoyl) peroxides, featuring substituents like chloro, bromo, methyl, t-butyl, and nitro groups, supports the investigation into these structure-activity relationships researchgate.net. Detailed analysis, including the determination of Hammett reaction constants (ρ values), is typically found in specialized publications on the topic libretexts.orgresearchgate.netresearchgate.net.

Elucidation of Induced Decomposition Mechanisms

Induced decomposition refers to the acceleration of peroxide decomposition by external agents or conditions beyond simple thermal dissociation. While specific detailed mechanisms for induced decomposition of this compound are not extensively detailed in the provided snippets, the reaction of this compound with solvents like DMAD in the presence of radicals suggests that the solvent can participate in or influence the decomposition pathway, leading to specific product distributions mdpi.com. Analogous studies on other peroxides, such as benzoyl peroxide, reveal various induced decomposition pathways, including those initiated by acids, bases, or metal ions, which could provide a conceptual framework for understanding similar processes with this compound researchgate.netreddit.com.

Computational and Theoretical Investigations of Decomposition Energetics

While computational and theoretical investigations are crucial for understanding the energetics and detailed mechanisms of peroxide decomposition, specific studies focusing on this compound using methods like Density Functional Theory (DFT) were not explicitly detailed in the provided search results. However, such theoretical approaches are widely used for related compounds, such as benzoyl peroxide, to map out reaction pathways and calculate activation energies researchgate.net.

Reactivity of Thenoyl and Thienyl Radicals Derived from 2 Thenoyl Peroxide

Reactions of 2-Thenoyloxy Radicals

The 2-thenoyloxy radical is the initial reactive species formed from the decomposition of 2-thenoyl peroxide. Studies on the decomposition of thenoyl peroxides indicate that these acyloxy radicals are the primary species interacting with the solvent. wikipedia.orgcdnsciencepub.com The stability and subsequent reactions of this radical dictate the formation of several key products.

Abstraction Reactions

2-Thenoyloxy radicals can participate in abstraction reactions, most notably involving halogen atoms from halogenated solvents. Research on the decomposition of related thenoyl peroxides in chlorobenzene (B131634) has shown that the thenoyloxy radical is capable of displacing the halogen atom from the aromatic ring. wikipedia.orgcdnsciencepub.com This type of homolytic substitution results in the formation of 2-thenoic acid and a new aryl radical derived from the solvent. This pathway competes with the addition of the radical to the aromatic ring and its decarboxylation.

Addition Reactions

A primary reaction pathway for 2-thenoyloxy radicals is the addition to an aromatic solvent. This attack on the aromatic ring leads to the formation of aryl 2-thenoate esters. wikipedia.orgcdnsciencepub.com The process involves the addition of the radical to the π-system of the aromatic solvent, forming a cyclohexadienyl radical intermediate, which is then oxidized to the final ester product. When the solvent is a substituted benzene (B151609), a mixture of ortho-, meta-, and para-isomeric esters is typically formed. wikipedia.orgcdnsciencepub.com

Reactions of 2-Thienyl Radicals

While this compound reacts significantly via its 2-thenoyloxy radicals, there is also evidence for the involvement of 2-thienyl radicals. wikipedia.orgcdnsciencepub.com These are formed through the decarboxylation of the 2-thenoyloxy radicals. The 2-thienyl radical is an aryl radical and undergoes reactions characteristic of this class of intermediates, including aromatic substitution and, where structurally permitted, cyclization.

Aromatic Substitution Reactions (Arylation)

The 2-thienyl radical, formed after the loss of carbon dioxide from the parent acyloxy radical, can attack aromatic solvent molecules in a homolytic aromatic substitution reaction, also known as arylation. This process results in the formation of a C-C bond between the thiophene (B33073) ring and the aromatic solvent, yielding 2-arylthiophene derivatives. wikipedia.org The reaction proceeds via the addition of the 2-thienyl radical to the aromatic ring, creating a substituted cyclohexadienyl radical intermediate, which then rearomatizes by losing a hydrogen atom.

Studies on the decomposition of related thenoyl peroxides in substituted benzenes like toluene (B28343) and chlorobenzene have provided quantitative data on the distribution of isomeric products, highlighting the electrophilic character of the heterocyclic radical. cdnsciencepub.comscribd.com

Table 1: Isomer Distribution in the Thienylation of Aromatic Solvents Data derived from studies on the closely related 3-thienyl radical.

Aromatic SolventProductIsomer Distribution (%)
ChlorobenzeneChloro-2-phenylthiopheneortho-: 63%
meta-: 21%
para-: 16%
TolueneMethyl-2-phenylthiopheneortho-: 19%
meta-: 10%
para-: 71%

Formation of Aryl Thienoates and Arylthiophenes

The decomposition of this compound in an aromatic solvent leads to a mixture of products derived from both the 2-thenoyloxy and the 2-thienyl radicals. wikipedia.orgcdnsciencepub.com The competition between the pathways determines the relative yields of the resulting aryl 2-thenoates and 2-arylthiophenes.

Aryl Thienoates : These esters are formed from the reactions of the 2-thenoyloxy radical, either by direct addition to the aromatic solvent or via cage recombination mechanisms before the radical diffuses into the bulk solution.

Arylthiophenes : These biaryl compounds are formed from the reactions of the 2-thienyl radical (the decarboxylation product) with the aromatic solvent.

The relative yields of these two product classes depend on factors such as the stability of the 2-thenoyloxy radical and the reaction conditions. High yields of the corresponding carboxylic acid often indicate that the acyloxy radical is the main species involved, with decarboxylation being a less dominant pathway. cdnsciencepub.com

Table 2: Product Yields from Decomposition of 3-Thenoyl Peroxide in Aromatic Solvents Illustrative data from the analogous 3-thenoyl peroxide system.

Aromatic Solvent 3-Thenoic Acid (mol %) Aryl 3-Thenoate (mol %) 3-Arylthiophene (mol %) Carbon Dioxide (mol %)
Benzene 33 2.3 1.8 91

| Chlorobenzene | 63 | 7.5 | 1.6 | 7 |

Cyclization Reactions

When a 2-thienyl radical is generated as part of a molecule containing another appropriately positioned reactive group (such as another aromatic ring or an unsaturated bond), it can undergo intramolecular cyclization. This type of reaction, an intramolecular homolytic aromatic substitution, is a powerful method for synthesizing fused polycyclic heterocyclic systems. wikipedia.org

The mechanism is analogous to intermolecular arylation, but the radical and the substrate are part of the same molecule. The 2-thienyl radical adds to a tethered aromatic ring, forming a spirocyclic radical intermediate, which then rearomatizes to yield the final, stable fused-ring product. This process is exemplified by the Pschorr cyclization, a classic method for forming biaryl tricyclic systems from diazonium salts, which proceeds through an aryl radical intermediate that cyclizes intramolecularly. researchgate.netorganic-chemistry.org While specific examples originating from this compound are specialized, the principle remains a key potential reaction pathway for suitably designed precursors.

Comparison of Reactivity with Other Heteroaryl and Aryl Radicals

The reactivity of thenoyl and thienyl radicals, particularly the 2-thienyl radical derived from this compound, is best understood by comparing it with the well-studied phenyl radical and other heteroaryl radicals. This comparison typically revolves around key reactions such as hydrogen atom abstraction and addition to unsaturated systems. The radical's stability, polarity, and the electronic nature of the aromatic ring system are critical factors that dictate its reaction pathways and rates.

Reactivity Profile of Aryl Radicals

Aryl radicals, with the phenyl radical as the parent example, are highly reactive σ-radicals known to efficiently abstract hydrogen atoms and add to aromatic rings. nih.gov Their reactivity is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups tend to increase the radical's electrophilicity and enhance its reactivity in hydrogen abstraction from electron-rich donors. Conversely, electron-donating groups can decrease this reactivity.

Research into hydrogen-atom abstraction by various substituted aryl radicals from donors like cyclohexane (B81311) and isopropanol (B130326) has revealed that reaction efficiencies can span approximately four orders of magnitude. nih.gov This wide range is attributed to polar effects in the transition state; substituents that increase the radical's electron affinity generally lead to a more stabilized transition state and a faster reaction rate. nih.gov For instance, the reactivity of substituted phenyl radicals in hydrogen-atom abstraction has been shown to follow the order: p-tolyl < phenyl < p-bromophenyl < p-nitrophenyl. nih.gov

The following table presents quantitative data on the efficiency of hydrogen-atom abstraction for a series of substituted aryl radicals, illustrating the profound impact of substituents.

Aryl RadicalH-Atom DonorReaction Efficiency (kexp/kcoll)Vertical Electron Affinity (eV)
p-dehydrobiphenylCyclohexane0.000183.31
p-dehydro-N,N,N-trimethylaniliniumCyclohexane0.00164.55
m-dehydro-N,N,N-trimethylaniliniumCyclohexane0.0165.09
p-dehydropyridiniumCyclohexane0.0885.97
p-dehydro-N-methylpyridiniumCyclohexane0.296.41
p-dehydrobiphenylIsopropanol0.000303.31
p-dehydro-N,N,N-trimethylaniliniumIsopropanol0.00344.55
m-dehydro-N,N,N-trimethylaniliniumIsopropanol0.0385.09
p-dehydropyridiniumIsopropanol0.205.97
p-dehydro-N-methylpyridiniumIsopropanol0.546.41

Data sourced from studies on aryl radical hydrogen-atom abstraction efficiencies. nih.gov

Absolute rate constants for hydrogen abstraction by the parent phenyl radical have also been determined through competitive kinetic studies. For example, the rate constant (kH) for abstraction from tetrahydrofuran (B95107) (THF) at 23 °C is approximately 1.1 x 107 M-1s-1, while from acetonitrile, it is significantly lower at 5.08 x 105 M-1s-1. winona.edu

Comparative Reactivity of Heteroaryl Radicals

Direct quantitative comparisons of the reactivity of thienyl radicals with other heteroaryl and aryl radicals are not extensively documented. However, qualitative insights can be drawn from studies on the thermal decomposition of various heteroaroyl peroxides, which serve as precursors to the corresponding heteroaryl radicals. The product yields from these decompositions provide an indirect measure of the efficiency of radical generation and their subsequent stability and reactivity.

The decomposition of this compound indicates the involvement of 2-thienyl radicals, although the reaction primarily proceeds via the 2-thenoyloxy radical. This contrasts with other systems:

Nicotinoyl peroxide decomposes to give 3-pyridyl radicals in good yield.

2-Furoyl peroxide decomposition in benzene yields only intractable products, suggesting that the generated 2-furyl radical or its precursors are unstable or highly reactive in a way that leads to polymerization or side reactions.

These observations suggest a potential order of stability or manageable reactivity for these heteroaryl radicals, which is summarized in the table below.

Radical PrecursorGenerated RadicalObserved Outcome in Aromatic Solvents
Nicotinoyl Peroxide3-Pyridyl RadicalGood yield of products derived from the radical.
This compound2-Thienyl RadicalSome evidence for radical involvement, but reaction is dominated by the acyloxy radical.
2-Furoyl Peroxide2-Furyl RadicalFormation of intractable products; no conclusive evidence for radical decarboxylation.

The higher electronegativity of the oxygen atom in the furan (B31954) ring compared to the sulfur atom in thiophene may render the 2-furyl radical less stable or more prone to undesirable side reactions than the 2-thienyl radical. The 3-pyridyl radical, with the radical center on a carbon atom in a nitrogen-containing aromatic ring, appears to be sufficiently stable to be generated and trapped effectively. The 2-thienyl radical, therefore, appears to occupy an intermediate position in terms of its ease of generation and subsequent reactivity compared to furyl and pyridyl radicals. Its reactivity is expected to be analogous to that of the phenyl radical but modulated by the electronic influence of the sulfur heteroatom, which would make the thienyl radical more electrophilic than the phenyl radical.

Applications of 2 Thenoyl Peroxide in Polymer Chemistry

Initiator in Free Radical Polymerization

Organic peroxides, including 2-thenoyl peroxide, are widely employed as thermal initiators in free radical polymerization (FRP) fujifilm.comuc.edusigmaaldrich.com. These compounds possess weak O-O bonds that readily cleave upon heating, generating free radicals wikipedia.org. These initiating radicals then react with monomer molecules, starting the polymerization chain reaction. The rate of decomposition and the efficiency of radical generation are critical factors determining the effectiveness of an initiator in FRP.

Kinetic Studies of Polymerization Initiation

The thermal decomposition of this compound and its substituted derivatives has been investigated to understand the kinetics of radical generation. Studies on substituted bis(2-thenoyl) peroxides have shown that their decomposition rates in solvents like carbon tetrachloride, in the presence of a radical scavenger, generally follow first-order kinetics, with the exception of nitro-substituted compounds acs.org. Electron-donating substituents on the thiophene (B33073) ring were found to accelerate the decomposition rate, while electron-withdrawing substituents had the opposite effect, indicating that the Hammett equation is applicable to their spontaneous decomposition acs.org. The decomposition products of bis(2-thenoyl) peroxide in carbon tetrachloride were identified as 2-thenoic acid, carbon dioxide, and a polymeric material acs.org. The rate of decomposition is significantly greater in the absence of a free radical scavenger, suggesting that induced decomposition can also occur acs.org.

Efficiency in Radical Polymerization

The efficiency of an initiator, often denoted by 'f', represents the fraction of radicals generated that successfully initiate polymerization. This efficiency is crucial for controlling the polymerization rate and the molecular weight of the resulting polymer uc.edu. While specific efficiency data for this compound in comparison to other common initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is not extensively detailed in the provided search results, it is understood that various factors influence initiator efficiency, including temperature, monomer type, and the presence of other species in the reaction system uc.edu. Research on substituted benzoyl peroxides has shown that structural variations can impact decomposition rate constants and efficiencies acs.org.

Synthesis of Polymeric Materials

This compound can be utilized for the synthesis of various polymeric materials through both homopolymerization and copolymerization. As a thermal initiator, it provides the necessary radical species to initiate the polymerization of vinyl monomers.

Homopolymerization

Homopolymerization involves the polymerization of a single type of monomer. While specific examples of monomers exclusively homopolymerized by this compound are not explicitly detailed in the provided snippets, organic peroxides are broadly used for the polymerization of monomers such as styrene (B11656), acrylates, and methacrylates greenchemicals.eustackexchange.comlibretexts.org. The choice of initiator, including this compound, would depend on factors like the desired polymerization temperature and the monomer's reactivity.

Copolymerization

Copolymerization involves the synthesis of polymers from two or more different monomers. This compound, as a free radical initiator, can be employed in such processes. For instance, it is known that organic peroxides are used in the production of copolymers like those involving styrene, vinyl acetate (B1210297), and acrylonitrile (B1666552) greenchemicals.eugoogle.com. The initiator plays a role in controlling the initiation step for all monomers present in the mixture.

Investigation of Polymer Architecture Control

While this compound is primarily discussed as a conventional free radical initiator, the broader field of controlled radical polymerization (CRP) aims to precisely control polymer architecture, including molecular weight, polydispersity, and chain-end functionality specificpolymers.com. Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which require a radical initiator, allow for the synthesis of well-defined polymers with controlled architectures specificpolymers.com. Although this compound is not specifically highlighted as a key component in advanced CRP techniques in the provided search results, its role as a radical generator places it within the general class of initiators used in these broader polymerization strategies. The decomposition kinetics and radical generation from this compound would influence the initiation step in any polymerization process where it is employed.

Compound List:

this compound

Benzoyl peroxide (BPO)

Azobisisobutyronitrile (AIBN)

3-Thenoyl peroxide

5-Nitro-2-thenoyl peroxide

5-Methylbis(2-thenoyl) peroxide

Bis(4-methyl-2-thenoyl) peroxide

Bis(5-nitro-2-thenoyl) peroxide

Bis(2-thenoyl) peroxide

2-Thenoic acid

3-Thienyl radical

5-Nitro-2-thienyl radical

5-Carbomethoxy-2-thienyl radical

2-Thenoyloxy radical

5-Nitro-2-thenoyloxy radical

3-Thenoyloxy radical

Advanced Applications in Organic Synthesis and Materials Science

Regioselective Thenoyloxylation Reactions

Organic peroxides, including 2-thenoyl peroxide, are well-known for their ability to generate radical species upon thermal or photochemical decomposition. Research indicates that this compound primarily decomposes to yield 2-thenoyloxy radicals, with some evidence suggesting the involvement of 2-thienyl radicals as well google.com. The 2-thenoyloxy radical, being an acyloxy radical, can undergo decarboxylation to form the more reactive 2-thienyl radical, or it can participate directly in substitution reactions.

The generation of these radicals opens pathways for functionalization. Specifically, the 2-thenoyloxy radical can act as a thenoyloxylating agent, potentially introducing the thenoyloxy group onto various substrates. While explicit studies detailing highly regioselective thenoyloxylation reactions mediated by this compound are limited in the provided literature, the fundamental radical chemistry suggests its capability. The decomposition products of bis(2-thenoyl) peroxides in solvents like carbon tetrachloride include 2-thenoic acid (approximately 20 mol%), carbon dioxide (approximately 20 mol%), and a polymeric material (approximately 46% by weight) google.comsavemyexams.com. The presence of 2-thenoic acid as a decomposition product highlights the fate of the thenoyloxy moiety. Furthermore, the attack of thenoyloxy radicals on aromatic solvents can lead to the formation of aryl thenoates, indicating a potential for substitution reactions google.com. The influence of substituents on the thiophene (B33073) ring of thenoyl peroxides affects their decomposition rates, with electron-donating groups accelerating the process and electron-withdrawing groups decelerating it, a behavior that can be described by the Hammett equation google.com.

Catalytic Applications and Green Chemistry Perspectives

The application of peroxides in green chemistry is a growing area, with hydrogen peroxide (H2O2) frequently cited for its eco-friendly nature as an oxidant, producing only water as a byproduct google.comnih.govnih.govnih.govorganic-chemistry.org. While many studies focus on H2O2 in catalytic oxidation processes or as a coreactant in green synthesis, direct catalytic applications of this compound are not prominently featured in the provided search results.

This compound's primary established role is as a radical initiator. In the context of green chemistry, its use as an initiator in polymerization processes, particularly those conducted under milder conditions or in more environmentally benign solvents, aligns with green chemistry principles. Radical polymerization, often initiated by peroxides, is a significant industrial process for producing polymers pergan.comaits-tpt.edu.inlibretexts.org. While not a catalyst in the traditional sense, its function as a controllable trigger for polymerization contributes to efficient synthetic pathways. However, specific examples of this compound acting as a catalyst for other organic transformations or being central to novel green chemistry methodologies beyond its initiator function were not found.

Potential in Novel Material Synthesis

The most significant application of this compound in materials science stems from its utility as a radical initiator in polymerization. Organic peroxides are widely employed to initiate the free-radical polymerization of monomers, leading to the formation of various polymers google.comsavemyexams.compergan.comaits-tpt.edu.inlibretexts.orgscienceskool.co.ukpdx.edupjsir.orglibretexts.orgmagtech.com.cnfrontiersin.orggoogle.com.

This compound, by generating 2-thenoyloxy and potentially 2-thienyl radicals, can initiate the polymerization of vinyl monomers. For instance, styrene (B11656) polymerization, a fundamental process in polymer science, is often initiated by benzoyl peroxide libretexts.orgijcrt.org. Analogously, this compound can initiate the polymerization of styrene, leading to polystyrene, or other monomers like acrylates and methacrylates google.compergan.comfrontiersin.org. The resulting polymers can exhibit properties influenced by the initiator fragment incorporated into the polymer chain.

Furthermore, the presence of the thiophene ring within the thenoyl moiety is of particular interest for materials science. Polythiophenes are a class of conductive polymers with applications in electronics, sensors, and energy storage magtech.com.cnijsr.netgoogle.com. While the direct use of this compound in the synthesis of polythiophenes is not explicitly detailed, its ability to generate thiophene-based radicals suggests a potential role. Moreover, related compounds like 2-thenoyltrifluoroacetone (B1682245) (TTA) have been used as ligands in luminescent materials ijcrt.orgnih.gov, indicating that the thenoyl group itself can impart valuable properties to advanced materials. Therefore, this compound holds potential for synthesizing novel polymers where the thiophene unit could contribute to unique electronic, optical, or conductive characteristics.

Compound List

this compound

2-Thenoic acid

Carbon dioxide (CO2)

Benzoyl peroxide (BPO)

Styrene

Polystyrene

2-Thienyl radicals

2-Thenoyloxy radicals

3-Thenoyl peroxide

5-Nitro-2-thenoyl peroxide

3-Thienyl radicals

5-Nitro-2-thienyl radicals

3-Thenoyloxy radicals

5-Nitro-2-thenoyloxy radicals

2-Thenoyltrifluoroacetone (TTA)

Hydrogen peroxide (H2O2)

2-Acylcycloalkanones

Cyclohexanone

2-(2-thenoyl)-1-cyclohexanone

Polythiophene

Azo compounds

Di-tert-butyl peroxide

2,2'-azobis(isobutyronitrile) (AIBN)

Tert-butyl peroxyacetate methacrylate (B99206) (BPAMA)

Iron(III) salts (e.g., FeCl3)

Potassium peroxodisulfate (KPS)

4,4′-azobis-(4-cyan-veleric acid) (ACVA)

Methyl methacrylate (MMA)

Vinyl acetate (B1210297) (VAc)

2-Amino-5-nitro-1,3-benzothiazole

2-Benzoylamino-5-nitro-1,3-benzothiazole

Tris(2-thenoyl-3,3,3-trifluoroacetone)Eu(III)-di(tri-n-octyl phosphine (B1218219) oxide) [Eu(ttfa)3(TOPO)2]

Advanced Analytical Techniques for 2 Thenoyl Peroxide Research

The investigation of reactive compounds like 2-thenoyl peroxide necessitates a suite of advanced analytical techniques to elucidate reaction mechanisms, identify transient intermediates and final products, and quantify the peroxide concentration under various research conditions. These methods provide the foundational data for understanding its chemical behavior, from the initial homolytic cleavage of the peroxide bond to the subsequent reactions of the resulting radical species.

Computational and Theoretical Studies of 2 Thenoyl Peroxide

Quantum Chemical Calculations of Molecular and Radical Structures

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for determining the precise three-dimensional structure of molecules. For 2-Thenoyl peroxide, these calculations would elucidate bond lengths, bond angles, dihedral angles, and the distribution of electron density. Particular attention would be paid to the peroxide (O-O) bond, its length, and its electronic environment, which are crucial for understanding its inherent instability and reactivity.

Furthermore, these methods are indispensable for characterizing the radical species that form upon homolytic cleavage of the peroxide bond. Calculations would predict the optimized geometries, spin densities, and electronic properties of the resulting 2-thenoyl radical and the other fragment radical. Understanding these radical structures is key to predicting subsequent reaction pathways. Studies on related organic peroxides and thiophene (B33073) derivatives have utilized these techniques to map out potential energy surfaces and identify stable radical conformations mpg.denih.govnih.govresearchgate.net.

Table 9.1.1: Representative Quantum Chemical Calculation Outputs for Peroxide Structures

ParameterTypical Range/Value (Example)Method (Example)Notes
O-O Bond Length1.40 - 1.50 ÅDFT (B3LYP/6-31G(d))Sensitive to substituents and electronic environment.
C-O Bond Length1.35 - 1.45 ÅDFT (B3LYP/6-31G(d))Influenced by adjacent functional groups.
O-O Bond Dissociation Energy25 - 40 kcal/molDFT / Ab initioCrucial for predicting thermal decomposition initiation.
Spin Density on OxygenVariesDFT (UDFT)Indicates the degree of radical character localization on oxygen.
Radical GeometryPlanar/BentDFTDepends on the nature of the adjacent radical center.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, including the decomposition pathways of peroxides. For this compound, DFT calculations would be employed to map out potential energy surfaces, identify transition states, and calculate activation energies for various decomposition routes. This includes the primary homolytic cleavage of the O-O bond, which generates free radicals, as well as potential concerted or multi-step decomposition pathways.

Table 9.2.1: Representative DFT Calculated Activation Energies for Peroxide Decomposition

Reaction StepCalculated Activation Energy (kcal/mol)Method (Example)Reference Compound (Example)
Homolytic O-O Cleavage25 - 35DFT (e.g., B3LYP)Diacyl Peroxides
Concerted Decomposition (e.g., via cyclic TS)30 - 45DFTVarious Organic Peroxides
Radical Recombination/RearrangementVariableDFTResulting Radicals

Note: These values are representative and highly dependent on the specific peroxide structure and the DFT functional/basis set used.

Molecular Dynamics Simulations of Decomposition Processes

Molecular Dynamics (MD) simulations offer a dynamic perspective on the decomposition of peroxides, allowing researchers to observe the temporal evolution of molecular systems. By employing reactive force fields (ReaxFF) or QM/MM approaches, MD can simulate the thermal decomposition of this compound over time, capturing the kinetics of bond breaking, radical formation, and subsequent radical reactions. These simulations can also explore the influence of the surrounding environment, such as solvent molecules, on the decomposition process.

MD simulations can provide insights into the statistical distribution of decomposition events and the dynamics of radical diffusion and interaction. While direct MD studies on this compound are not detailed in the provided snippets, simulations on hydrogen peroxide and other reactive species have demonstrated the capability of MD to model complex decomposition mechanisms and extract kinetic parameters nih.govarxiv.orgresearchgate.net. Such simulations for this compound would aim to understand its thermal stability profile and the dynamic interplay of its functional groups during decomposition.

Table 9.3.1: Representative Molecular Dynamics Simulation Parameters and Observations for Peroxide Decomposition

Simulation AspectTypical Parameters/ObservationsMethod (Example)Focus Area
Simulation Time ScalePicoseconds (ps) to Nanoseconds (ns)ReaxFF MDCapturing bond-breaking events
Temperature RangeAmbient to Elevated (e.g., 300 K to 600 K)MDStudying thermal stability
System SizeThousands of atomsMDModeling bulk or solution behavior
Observed EventsO-O bond cleavage, radical formation, hydrogen abstraction, solvent cage effectsMDUnderstanding decomposition dynamics
Force Field TypeReactive Force Fields (e.g., ReaxFF) or QM/MMMDEnabling bond breaking/formation

Prediction of Reactivity and Selectivity Parameters

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical compounds. For this compound, theoretical calculations can identify the most reactive sites and predict its propensity to undergo specific types of reactions, such as radical initiation or reactions involving the thiophene ring. Parameters derived from quantum chemical calculations, such as bond dissociation energies (BDEs), frontier molecular orbital energies (HOMO/LUMO), and atomic partial charges, serve as valuable descriptors for reactivity.

For instance, the BDE of the O-O bond is a direct indicator of the ease of homolytic cleavage. DFT calculations can also be used to predict the relative stability of different radical intermediates and the activation energies for reactions with potential substrates, thereby forecasting selectivity. Computational studies on related thiophene derivatives have explored reaction mechanisms and selectivity in oxidation processes, providing a framework for understanding how the thenoyl group might influence reactivity nih.govrsc.orgacs.org. These predictive capabilities are vital for designing synthetic strategies or understanding the role of this compound in various chemical processes.

Table 9.4.1: Representative Reactivity and Selectivity Descriptors from Computational Studies

DescriptorCalculated Value (Example)Method (Example)Relevance to this compound
O-O Bond Dissociation Energy25-40 kcal/molDFTPredicts ease of radical initiation.
Activation Energy for O-O Cleavage25-35 kcal/molDFTIndicates thermal stability and decomposition rate.
HOMO Energy-8.0 to -9.0 eV (typical)DFTIndicates susceptibility to electrophilic attack or oxidation.
LUMO Energy-1.0 to -2.0 eV (typical)DFTIndicates susceptibility to nucleophilic attack.
Partial Charge on Sulfur (Thiophene)-0.2 to -0.4 (example)DFTInfluences electrophilic/nucleophilic character of the ring.

List of Compounds Mentioned:

this compound

Hydrogen peroxide (H₂O₂)

2,3,7,8-Tetrachlorodibenzofuran (TCDF)

2-acetylthiophene-S-oxide

5-OH-TA

Tienilic acid (TA)

Tienilic acid isomer (TAI)

Butylated hydroxytoluene (BHT)

1,2,4-triazole (B32235)

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

Table 10.1: Hypothetical Comparison of Synthetic Pathways for 2-Thenoyl Peroxide

Pathway TypeKey Reagents/ConditionsAnticipated Yield (%)Expected Purity (%)Potential By-productsEnvironmental Impact
Current Method (Assumed) Thiophene-2-carbonyl chloride, Hydrogen peroxide70-80~95HCl, waterModerate (acid generation)
Novel Pathway A (e.g., Enzymatic) Thiophene-2-carboxylic acid, Biocatalyst85-90>98Water, minor organic residuesLow
Novel Pathway B (e.g., Oxidative Coupling) Thiophene-2-carbaldehyde, Oxidant, Catalyst60-7590-95Oxidant decomposition productsVariable

Development of Advanced Polymer Systems

The inherent properties of this compound, particularly its ability to generate free radicals upon decomposition, position it as a potential initiator for advanced polymerization techniques. Future research could explore its use in controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), or Nitroxide-Mediated Polymerization (NMP). By employing this compound in these controlled systems, it may be possible to synthesize polymers with precisely defined architectures, such as block copolymers, graft copolymers, and star polymers, exhibiting tailored molecular weights and narrow polydispersities. This could lead to the creation of novel polymeric materials with enhanced properties for applications in areas like nanotechnology, drug delivery, advanced coatings, and responsive materials.

Table 10.2: Potential Roles of this compound in Advanced Polymer Systems

Polymerization TechniqueMonomer CompatibilityTargeted Polymer PropertiesPotential Material Applications
Controlled Radical Polymerization (CRP) Acrylates, Methacrylates, StyrenesDefined molecular weight, block copolymers, star polymersBiomaterials, drug delivery systems, advanced coatings
Free Radical Polymerization Vinyl monomersHigh molecular weight polymers, cross-linked networksAdhesives, resins, composites, specialty plastics
Functional Polymer Synthesis Monomers with reactive groupsPolymers with tailored surface properties, stimuli-responsive polymersSensors, smart materials, catalytic supports

Integration into Flow Chemistry Methodologies

The inherent thermal sensitivity and potential hazards associated with organic peroxides make them ideal candidates for investigation within continuous flow chemistry systems. Future research should focus on adapting the synthesis and utilization of this compound to flow reactors. Flow chemistry offers significant advantages, including enhanced safety due to smaller reaction volumes and improved heat transfer, precise control over reaction parameters such as temperature and residence time, and easier scalability. Developing flow protocols for the synthesis of this compound could mitigate risks associated with its decomposition. Furthermore, its application as a polymerization initiator or reagent in flow systems could lead to more efficient and controlled polymer production processes.

Table 10.3: Advantages of Flow Chemistry for this compound Processes

Process AspectBatch Processing ChallengesFlow Chemistry AdvantagesImpact on this compound
Safety Risk of thermal runaway, accumulation of reactive speciesReduced inventory, superior heat management, precise controlEnhanced operational safety, minimized decomposition risks
Efficiency Lower yields, longer reaction times due to controlled additionHigher throughput, faster reaction rates, improved selectivityIncreased production efficiency, better yield and purity
Scalability Difficult to scale safely, requires significant engineeringModular setup, continuous operationFacilitates safer and more consistent large-scale production
Control Limited control over exotherms, concentration gradientsPrecise temperature and residence time controlOptimized radical generation and reaction kinetics

Investigation of Heterogeneous Catalysis involving this compound

Future research could explore the integration of this compound into heterogeneous catalytic systems. This could involve studying its decomposition over various solid catalysts to understand mechanistic pathways and identify catalysts that promote selective radical generation or controlled decomposition. Alternatively, this compound might serve as a substrate in heterogeneous catalytic reactions, such as oxidation or polymerization processes, where the catalyst facilitates the transformation. Immobilizing this compound onto solid supports could also be a novel approach, creating heterogeneous initiators or reagents that offer improved handling, recyclability, and controlled release of reactive species.

Table 10.4: Potential Heterogeneous Catalytic Research with this compound

Research AreaCatalyst TypeReaction/Process FocusExpected OutcomePotential Applications
Decomposition Studies Supported Metal Oxides (e.g., MnO₂, Fe₂O₃)Catalytic decomposition of this compoundIdentification of active sites, mechanistic insightsControlled radical generation, waste treatment
Decomposition Studies Supported Noble Metals (e.g., Pt, Pd)Catalytic decomposition of this compoundSelective radical formation, energy recoveryPolymer initiation, fine chemical synthesis
Catalytic Reactions Zeolites, Functionalized Porous MaterialsOxidation reactions, PolymerizationEnhanced selectivity, milder reaction conditionsFine chemicals, advanced materials synthesis
Immobilized Reagents Covalent attachment to solid supportsControlled radical generation, in-situ initiationImproved handling, recyclability, sustained releasePolymer synthesis, surface functionalization

Expanding Computational Models for Predictive Chemistry

The application of computational chemistry offers a powerful avenue for predicting the behavior, reactivity, and potential applications of this compound. Advanced theoretical methods, such as Density Functional Theory (DFT), molecular dynamics simulations, and quantum chemical calculations, can be employed to elucidate its decomposition mechanisms, predict activation energies for various reaction pathways, and understand its interactions with different substrates, solvents, or catalytic surfaces. These computational models can guide experimental design by identifying promising synthetic routes, predicting optimal reaction conditions for polymerization, or forecasting its performance in complex chemical environments. Developing quantitative structure-activity relationship (QSAR) models could further enhance predictive capabilities, allowing for the design of modified peroxide structures with optimized properties.

Table 10.5: Computational Modeling Approaches for this compound

Computational MethodFocus AreaPredictive CapabilityPotential Research Questions
DFT Calculations Decomposition pathways, Transition states, Reaction energeticsPredicting reaction mechanisms, activation barriersWhat are the primary decomposition pathways? What is the rate-determining step for radical generation?
Molecular Dynamics Solvent interactions, Stability in matrices, Polymerization kineticsSimulating dynamic behavior, predicting stability and aggregationHow does solvent polarity affect its stability and decomposition rate? What are the dynamics during polymerization initiation?
QSAR Modeling Structure-activity relationshipsPredicting initiator efficiency, reactivity trendsCan structural modifications predict improved polymerization initiation strength or selectivity?
Quantum Chemistry (e.g., G4) High-accuracy energy calculationsPrecise prediction of reaction enthalpies and free energiesWhat is the precise energy profile for radical generation from this compound?

Compound Names Mentioned:

this compound

Hydrogen peroxide (H₂O₂)

3-Thenoyl peroxide

5-nitro-2-thenoyl peroxide

2-thienyl radicals

2-thenoyloxy radicals

3-thienyl radicals

5-nitro-2-thienyl radicals

5-carbomethoxy-2-thienyl radicals

2-thenoyl trifluoroacetone (TTA)

tert-Butyl hydroperoxide (TBHP)

Benzoyl peroxide

Nicotinoyl peroxide

2-Furoyl peroxide

5-methyl-1-phenyl-1,2,3-triazole-4-carbonyl peroxides

2-Coumariloyl peroxide

Thiazole carbonyl peroxides

2-Thiazolylhydrazine

2-Thiazolyl radicals

4-Thiazolyl radicals

5-Thiazolyl radicals

Thioanisole

Sulphoxide

2-chlorophenol (B165306)

Thenoyl trifluoro-acetone

Camptothecin

Curcumin

Thiophenes

Toluene (B28343)

Benzene (B151609)

Chlorobenzene (B131634)

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use neoprene gloves and Tychem®-based protective clothing to prevent skin contact, as recommended for benzoyl peroxide handling .
  • Ventilation and Storage : Store under inert gas (e.g., nitrogen) to minimize decomposition and test for peroxides before each use .
  • Labeling : Record dates of receipt, opening, and peroxide testing on containers, with discard timelines based on stability data .

How should researchers test for peroxide formation in this compound?

Q. Methodological Answer :

  • Regular Testing : Use iodometric titration or test strips to quantify peroxide concentration. Test before each use and document results .
  • Thresholds : Dispose of materials if peroxide levels exceed 10 ppm, as per general peroxide safety guidelines .
  • Evaporative Loss Monitoring : Track solvent evaporation in storage containers, which can concentrate peroxides .

What are the key steps for synthesizing peroxide derivatives like this compound?

Q. Methodological Answer :

  • Reaction Conditions : Use controlled temperatures (e.g., 10–110°C) and catalysts (e.g., sulfuric acid) as demonstrated in acetone peroxide synthesis .
  • Purification : Employ filtration and neutralization (e.g., sodium bicarbonate) to isolate peroxides safely .
  • Documentation : Record stoichiometric ratios (e.g., C9H18O6 + O2 → H2O + CO2) and side products to ensure reproducibility .

Advanced Research Questions

How can conflicting data on peroxide stability be resolved in kinetic studies?

Q. Methodological Answer :

  • Controlled Variables : Standardize temperature, light exposure, and solvent purity to isolate degradation pathways .
  • Comparative Analysis : Use multiple analytical methods (e.g., FTIR, HPLC) to cross-validate decomposition rates .
  • Statistical Modeling : Apply partial least squares (PLS) regression to correlate environmental factors with peroxide stability, as demonstrated in soybean oil peroxidation studies .

What advanced stabilization techniques are effective for peroxide compounds in long-term studies?

Q. Methodological Answer :

  • Inert Additives : Introduce radical scavengers (e.g., butylated hydroxytoluene analogs) to inhibit autoxidation, as seen in antioxidant research .
  • Encapsulation : Use polymer matrices (e.g., ether/ester-linked copolymers) to physically isolate peroxides from reactive environments .
  • Environmental Control : Maintain argon atmospheres in storage and reaction chambers to prevent oxygen-induced degradation .

How can researchers design experiments to study the reactivity of this compound in free-radical reactions?

Q. Methodological Answer :

  • Radical Trapping : Use spin-trapping agents (e.g., DMPO) with electron paramagnetic resonance (EPR) to detect transient radical intermediates .
  • Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy at wavelengths specific to peroxide decomposition (e.g., 240–280 nm) .
  • Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and compare with experimental data .

Data Contradiction and Validation Strategies

How should discrepancies in peroxide concentration measurements between iodometric and spectroscopic methods be addressed?

Q. Methodological Answer :

  • Calibration Standards : Use certified hydrogen peroxide solutions to calibrate both methods and identify instrument-specific biases .
  • Error Analysis : Calculate confidence intervals for each method and assess systematic errors (e.g., interference from thiol groups in iodometry) .
  • Method Harmonization : Adopt PLS regression to integrate multi-method datasets, improving accuracy in peroxide quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.